
KRN-633
Descripción general
Descripción
KRN-633 es un inhibidor potente y selectivo de la tirosina quinasa del receptor 2 del factor de crecimiento endotelial vascular. Este compuesto ha demostrado un potencial significativo en la supresión de la angiogénesis tumoral y el crecimiento. El factor de crecimiento endotelial vascular y su receptor desempeñan un papel central en la angiogénesis, que es necesaria para que los tumores sólidos se expandan y metastacisen .
Aplicaciones Científicas De Investigación
Therapeutic Applications
KRN-633 has been investigated for various therapeutic applications, particularly in oncology. Its primary uses include:
- Cancer Treatment : this compound has shown promise in treating solid tumors by inhibiting angiogenesis. Studies have reported its efficacy in xenograft models for lung, colon, and prostate cancers .
- Combination Therapies : The compound has been evaluated in combination with stem cell therapies, where it was found to reduce the migratory capacity of stem cells toward tumor sites by inhibiting VEGFR signaling .
- Enhancing Drug Delivery : Research has explored solid dispersion techniques to improve the bioavailability of this compound, enhancing its therapeutic window and effectiveness at lower doses .
Case Studies
Case Study 1: In Vivo Tumor Models
this compound was administered orally in various xenograft models where it demonstrated significant tumor growth inhibition. Histological analyses revealed a marked reduction in endothelial cell populations within treated tumors, indicating effective antiangiogenic activity .
Case Study 2: Stem Cell Migration Inhibition
In a study assessing the effects of this compound on human neural stem cells (hNSCs), pre-treatment with the compound significantly decreased the migration of hNSCs toward breast cancer cells compared to untreated controls. This effect was attributed to the inhibition of VEGFR2 signaling pathways .
Case Study 3: Solid Dispersion Formulation
A study focused on improving the solubility and absorption of this compound through solid dispersion techniques reported a 7.5-fold increase in bioavailability compared to its crystalline form. This formulation led to significant antitumor effects with lower dosing requirements .
Data Summary Table
Application Area | Description | Key Findings |
---|---|---|
Cancer Treatment | Inhibition of solid tumor growth through antiangiogenic effects | Significant tumor growth suppression in xenograft models |
Stem Cell Therapy | Reduction of stem cell migration towards tumors | Decreased migration in hNSCs pre-treated with this compound |
Drug Delivery Optimization | Enhancement of bioavailability via solid dispersion | 7.5-fold increase in bioavailability; effective at lower doses |
Mecanismo De Acción
KRN-633 ejerce sus efectos inhibiendo la fosforilación de tirosina del receptor 2 del factor de crecimiento endotelial vascular. Esta inhibición bloquea la activación de las quinasas de proteínas activadas por mitógenos por el factor de crecimiento endotelial vascular, evitando así la proliferación de células endoteliales y la formación de tubos. Los objetivos moleculares primarios son el receptor 1 del factor de crecimiento endotelial vascular, el receptor 2 del factor de crecimiento endotelial vascular y el receptor 3 del factor de crecimiento endotelial vascular .
Análisis Bioquímico
Biochemical Properties
KRN-633 plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine phosphorylation of VEGFR-2 . It interacts with VEGFR-1, -2, and -3, showing high selectivity . The nature of these interactions involves the inhibition of the catalytic activity of these receptors, thereby blocking the activation of mitogen-activated protein kinases by VEGF .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the VEGF-driven proliferation of human umbilical vein endothelial cells . It also blocks the formation of capillary tubes in endothelial cells . It does not inhibit the propagation of various cancer cell lines in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to VEGFRs and inhibiting their tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways, including the mitogen-activated protein kinase pathway, which is crucial for cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It was observed that this compound caused the regression of some well-established tumors and those that had regrown after the cessation of treatment . The compound’s stability and degradation over time have not been explicitly mentioned in the literature.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It was found that the trough serum concentration of this compound had a more significant effect on antitumor activity than the maximum serum concentration . Specific threshold effects or toxic effects at high doses have not been detailed in the available literature.
Subcellular Localization
As a VEGFR inhibitor, it is likely to be localized where these receptors are present, such as the cell membrane .
Métodos De Preparación
La síntesis de KRN-633 implica múltiples pasos, incluida la formación de un derivado de urea de quinazolina. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y se detallan en publicaciones de investigación específicas. Los métodos de producción industrial suelen implicar la síntesis a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
KRN-633 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede alterar los grupos funcionales de la molécula, lo que podría afectar su actividad.
Reducción: Esta reacción puede modificar la estructura del anillo de quinazolina.
Sustitución: Los reactivos comunes utilizados en estas reacciones incluyen ácidos y bases fuertes, así como catalizadores específicos para facilitar las reacciones.
Comparación Con Compuestos Similares
KRN-633 se compara con otros inhibidores del receptor del factor de crecimiento endotelial vascular, como:
Sunitinib: Otro inhibidor potente de los receptores del factor de crecimiento endotelial vascular, pero con un espectro de actividad más amplio.
Sorafenib: Inhibe múltiples tirosina quinasas, incluidos los receptores del factor de crecimiento endotelial vascular, pero tiene diferentes propiedades farmacocinéticas.
Axitinib: Altamente selectivo para los receptores del factor de crecimiento endotelial vascular, similar a this compound, pero con diferentes aplicaciones clínicas.
This compound es único por su alta selectividad para el receptor 2 del factor de crecimiento endotelial vascular y su potente inhibición de la angiogénesis tumoral .
Actividad Biológica
KRN-633 is a quinazoline urea derivative that acts as a selective inhibitor of vascular endothelial growth factor (VEGF) receptors, specifically VEGFR-1, VEGFR-2, and VEGFR-3. Its primary role in biological activity pertains to the inhibition of angiogenesis, a critical process in tumor growth and metastasis. This article will explore the compound's biological activity, pharmacokinetics, and its implications in cancer treatment.
This compound inhibits the tyrosine phosphorylation of VEGFR-2 with an IC50 value of approximately 1.16 nmol/L, demonstrating its potency in blocking VEGF-induced signaling pathways in endothelial cells . This inhibition leads to:
- Reduced endothelial cell proliferation : this compound effectively suppresses the proliferation of human umbilical vein endothelial cells (HUVECs) with IC50 values ranging from 3.5 to 15 nmol/L .
- Inhibition of tube formation : At a concentration of 10 nmol/L, this compound can reduce capillary tube formation by about 50% .
In Vivo Efficacy
Research indicates that this compound exhibits significant antitumor activity in various xenograft models. For instance:
- Tumor Growth Inhibition : In athymic mice models bearing different tumors (lung, colon, prostate), this compound demonstrated up to 90% inhibition of tumor growth at doses significantly lower than those required for the crystalline form .
- Histological Changes : Treated tumors showed a marked reduction in microvessel density and decreased vascular permeability, suggesting effective suppression of angiogenesis .
Pharmacokinetics
This compound has low water solubility, which historically limited its bioavailability. However, a solid dispersion formulation has been developed to enhance its pharmacokinetic properties:
Preparation Type | Cmax (ng/mL) | Bioavailability | Trough Concentration |
---|---|---|---|
Crystalline Form | Low | Low | Low |
Solid Dispersion | 8.5 times higher than crystalline | ~7.5 times higher than crystalline | Higher concentrations correlate with antitumor activity |
This formulation significantly improves absorption and overall efficacy when administered orally .
Study on Tumor Models
In one study involving xenograft models, this compound was administered at varying doses. The results indicated:
- Significant tumor regression was observed in models treated with solid dispersion formulations compared to crystalline forms.
- The compound was well tolerated with no significant adverse effects on body weight or general health of the subjects .
Vascular Development Impact
In mid-pregnant mouse models, this compound was administered daily from embryonic day 13.5 until delivery. Observations included:
Propiedades
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBYZLCHOKSGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429551 | |
Record name | KRN-633 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286370-15-8 | |
Record name | KRN-633 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286370158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KRN-633 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286370-15-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KRN-633 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1V875I8DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.